3-Isocyanooxolane
Description
Position of 3-Isocyanooxolane (B6154170) within Isocyanide Chemistry
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. This functional group imparts a unique reactivity profile, making isocyanides valuable reagents in various chemical transformations, particularly multicomponent reactions (MCRs). mdpi.combeilstein-journals.org MCRs, such as the Passerini and Ugi reactions, are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comwikipedia.orgchemistnotes.com
This compound is a significant member of the isocyanide family due to the incorporation of a cyclic ether. This structural feature differentiates it from simpler alkyl or aryl isocyanides and introduces specific steric and electronic properties that can influence the course and outcome of chemical reactions.
The Oxolane Moiety: Structural Characteristics and Implications
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. nih.gov It is a saturated heterocycle, meaning it contains an atom other than carbon—in this case, oxygen—within the ring and lacks double bonds. nih.gov The oxolane moiety in this compound has several structural implications:
Conformational Rigidity: The cyclic nature of the oxolane ring introduces a degree of conformational rigidity compared to acyclic ether analogues. vulcanchem.com This can be advantageous in synthesis, influencing the stereochemical outcome of reactions.
Polarity and Solubility: The presence of the ether oxygen atom makes the oxolane ring polar and capable of acting as a hydrogen bond acceptor. vulcanchem.com This can affect the solubility of the molecule and its interactions with other polar reagents and solvents.
Stereochemistry: The substitution at the 3-position of the oxolane ring means that this compound is a chiral molecule. This opens up possibilities for its use in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.
| Property | Value/Description |
| Molecular Formula | C5H7NO |
| Molecular Weight | 97.1 g/mol |
| IUPAC Name | 3-isocyanotetrahydrofuran sigmaaldrich.cn |
| Synonyms | This compound |
| Key Structural Features | Oxolane (tetrahydrofuran) ring, Isocyanide group at position 3 |
Significance of this compound as a Molecular Building Block in Organic Synthesis
A molecular building block is a chemical compound with reactive functional groups that can be used for the modular assembly of more complex molecules. boronmolecular.comwikipedia.org this compound is a valuable building block for several reasons:
Participation in Multicomponent Reactions: As an isocyanide, it is a key component in powerful multicomponent reactions like the Ugi and Passerini reactions. mdpi.comwikipedia.orgchemistnotes.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity, which is crucial in fields like drug discovery. mdpi.comalfa-chemistry.com
Introduction of the Oxolane Scaffold: The use of this compound in synthesis directly incorporates the oxolane ring into the product. The oxolane moiety is present in various biologically active molecules and can influence pharmacokinetic properties. ontosight.ai
Functional Group Compatibility: Isocyanide-based multicomponent reactions are often tolerant of a wide range of other functional groups, allowing for the synthesis of highly functionalized molecules. nih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. chemistnotes.comwikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org
Overview of Research Trajectories for Isocyanide-Containing Cyclic Ethers
Research involving isocyanide-containing cyclic ethers like this compound is exploring several promising directions:
Synthesis of Novel Heterocycles: The reactivity of the isocyanide group, combined with the cyclic ether framework, is being exploited to develop new synthetic routes to complex heterocyclic structures. tandfonline.comoup.com
Development of Peptidomimetics: Isocyanide-based multicomponent reactions are widely used to synthesize peptidomimetics, which are molecules that mimic the structure and function of peptides. The incorporation of the oxolane ring can introduce unique structural constraints and properties to these mimics. beilstein-journals.org
Visible-Light-Promoted Reactions: Recent research has demonstrated the use of visible light to promote the functionalization of cyclic ethers with isocyanides. nih.govresearchgate.net This approach offers a milder and more sustainable alternative to traditional synthetic methods. nih.govresearchgate.net
Combinatorial Chemistry and Drug Discovery: The efficiency of multicomponent reactions makes isocyanides like this compound ideal for generating large libraries of compounds for high-throughput screening in drug discovery programs. mdpi.combeilstein-journals.org
| Reaction Type | Reactants | Product |
| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Amide chemistnotes.comwikipedia.org |
| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amide wikipedia.orgorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-isocyanooxolane |
InChI |
InChI=1S/C5H7NO/c1-6-5-2-3-7-4-5/h5H,2-4H2 |
InChI Key |
QSVWFJLAPFEZBE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1CCOC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isocyanooxolane and Its Derivatives
Classical Approaches to Aliphatic Isocyanide Synthesis
Traditional methods for synthesizing aliphatic isocyanides, which are applicable to 3-isocyanooxolane (B6154170), have been well-documented. These routes typically involve the transformation of primary amines or their formamide (B127407) derivatives through stoichiometric reactions, often requiring harsh reagents.
Dehydration of Formamides to Yield this compound Precursors
The most prevalent and versatile method for preparing isocyanides is the dehydration of N-substituted formamides. mdpi.com For the synthesis of this compound, the required precursor would be N-(oxolan-3-yl)formamide. This two-step sequence, involving the formylation of a primary amine followed by dehydration, is often referred to as the Ugi method and remains a cornerstone of isocyanide synthesis. mdpi.com
A variety of dehydrating agents can be employed for this transformation. Phosphorus oxychloride (POCl₃) in the presence of a base, typically a tertiary amine like triethylamine, is among the most practical and widely used reagents. mdpi.comresearchgate.net The reaction is generally effective but requires careful temperature control and workup procedures to neutralize the acidic byproducts and prevent hydrolysis of the isocyanide product. mdpi.com
Table 1: Comparison of Dehydrating Reagents for Aliphatic Formamide Conversion (Data based on model aliphatic systems applicable to N-(oxolan-3-yl)formamide)
| Dehydrating Agent | Typical Base | Common Solvent | General Yields | Key Features |
|---|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane (B109758) (DCM) | High to Excellent | Widely used, effective, but generates phosphate (B84403) waste. mdpi.comrsc.org |
| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine (B92270), Quinoline (B57606) | Dimethyl Carbonate (DMC) | Good to Excellent | Less toxic than POCl₃, offers a simpler work-up. researchgate.netrsc.orgbeilstein-journals.org |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Triethylamine | 2-Methyltetrahydrofuran (B130290) (Me-THF) | Good to High | Milder conditions, suitable for various functional groups. rsc.org |
| Diphosgene | Triethylamine | Dichloromethane (DCM) | High | Highly effective but involves toxic phosgene (B1210022) surrogate. mdpi.combeilstein-journals.org |
Carbylamine Reaction and its Modern Adaptations for this compound
The carbylamine reaction, also known as the Hofmann isocyanide synthesis, provides a direct route to isocyanides from primary amines. byjus.comwikipedia.org To produce this compound via this method, the starting material would be 3-aminooxolane. The reaction is executed by treating the primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as alcoholic potassium hydroxide (B78521) (KOH). doubtnut.comdoubtnut.com
The mechanism proceeds through the dehydrohalogenation of chloroform by the base to form a highly reactive dichlorocarbene (B158193) intermediate (:CCl₂). byjus.comwikipedia.org This electrophilic carbene is then attacked by the nucleophilic nitrogen of the primary amine. Subsequent elimination steps, mediated by the base, lead to the formation of the isocyanide. wikipedia.org A significant characteristic of this reaction is the production of isocyanides with a potent and unpleasant odor, which has historically been used as a chemical test for the presence of primary amines. byjus.comwikipedia.org
Modern adaptations have improved the practicality of the carbylamine reaction. For instance, the use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can facilitate the reaction between the aqueous base and the organic substrate, leading to improved yields and milder conditions. wikipedia.org One study demonstrated the synthesis of an adamantane-based isocyanide in 92% yield using chloroform and potassium tert-butoxide, showcasing a highly efficient protocol applicable to aliphatic amines. mdpi.com
Phosgene- or Diphosgene-Mediated Routes
Phosgene (COCl₂) and its liquid surrogate, diphosgene (trichloromethyl chloroformate), are powerful dehydrating agents capable of converting N-substituted formamides to isocyanides with high efficiency. mdpi.combeilstein-journals.org The reaction mechanism is analogous to that of other dehydrating agents like POCl₃.
However, the extreme toxicity and hazardous nature of phosgene have significantly limited its use in laboratory and industrial settings. google.comutwente.nl While these reagents are effective, the chemical community has actively sought safer, non-phosgene alternatives for isocyanate and isocyanide production to mitigate the substantial risks associated with their handling and transport. google.comresearchgate.net Consequently, these routes are now largely considered classical methods that are superseded by safer and more environmentally conscious protocols.
Modern and Sustainable Synthetic Strategies
Recent advancements in isocyanide synthesis have been heavily influenced by the principles of green chemistry, aiming to develop methods that are safer, more efficient, and have a reduced environmental footprint.
Transition Metal-Catalyzed Syntheses of Isocyanides
Transition metal catalysis has revolutionized organic synthesis, and the chemistry of isocyanides is no exception. However, its primary role has been in the application and transformation of isocyanides rather than their direct synthesis from simple precursors like amines or formamides. sioc-journal.cn Isocyanides are exceptional ligands and versatile C1 building blocks in transition metal-catalyzed reactions, including palladium-catalyzed insertion reactions, cycloadditions, and C-H functionalization. mdpi.comsioc-journal.cnscispace.com These powerful methods allow for the construction of complex nitrogen-containing molecules. sioc-journal.cnsioc-journal.cn
While the direct synthesis of aliphatic isocyanides via transition-metal catalysis is not a widely established primary method compared to classical dehydration, research continues to explore catalytic pathways that could replace stoichiometric and often toxic reagents. sioc-journal.cnbeilstein-journals.orgfrontiersin.org The development of such a catalytic cycle would represent a significant advance in isocyanide synthesis.
Green Chemistry Principles in this compound Production
A key development is the move away from hazardous reagents like phosgene and the optimization of less toxic alternatives. rsc.org For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a superior reagent to POCl₃ for certain aliphatic isocyanides. researchgate.netrsc.org Not only is p-TsCl less toxic, but it is also an industrial byproduct of saccharin (B28170) synthesis, making its use economically and sustainably attractive. rsc.orguniupo.it
Solvent choice is another critical aspect. Hazardous chlorinated solvents like dichloromethane (DCM) are being replaced by greener alternatives such as dimethyl carbonate (DMC) and 2-methyltetrahydrofuran (Me-THF). rsc.org Researchers have also developed protocols that operate under solvent-free conditions or even in water using micellar catalysis, which dramatically reduces organic waste. mdpi.comuniupo.it
The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. Lower E-factors indicate a greener process.
Table 2: Sustainability Metrics for Isocyanide Synthesis Methods (Data based on comparative studies of model aliphatic systems)
| Method | Solvent | Calculated E-Factor | Sustainability Notes |
|---|---|---|---|
| POCl₃ / Base | DCM | ~12-55 | High waste generation, uses hazardous solvent. rsc.org |
| PPh₃ / I₂ / Base | Me-THF | ~18 | Uses a greener solvent but still has a moderate E-factor. rsc.org |
| p-TsCl / Base | DMC | ~6-8 | Significantly lower E-factor and uses a green solvent. researchgate.netrsc.org |
| POCl₃ / Base | Triethylamine (Solvent-free) | ~5.5 | Eliminates co-solvent, reducing waste and reaction time. mdpi.com |
Cutting-edge research, such as the "SusIsocyanide" project, aims to further revolutionize isocyanide synthesis by employing photoflow reactors, visible light as a renewable energy source, and bio-based starting materials. maastrichtuniversity.nlgotriple.eu These innovative approaches aspire to create automated, economically viable, and eco-friendly platforms for producing isocyanides, avoiding hazardous reagents and substantial waste production entirely. maastrichtuniversity.nl
Stereoselective Synthesis of Chiral this compound Enantiomers
The generation of enantiomerically pure this compound is crucial for applications where specific stereochemistry dictates biological activity or material properties. This can be achieved through two primary strategies: direct asymmetric synthesis to form a specific enantiomer or the resolution of a racemic mixture.
Asymmetric synthesis aims to create a chiral molecule from a prochiral or chiral starting material, yielding a product with a high enantiomeric excess (e.e.). slideshare.netchiralpedia.com For this compound, this would typically involve the stereoselective formation of a chiral precursor, such as an amino or formamido-oxolane, which is then converted to the isocyanide.
From Chiral Precursors (Chiral Pool Synthesis): A logical approach is to start from an enantiopure precursor that already contains the required stereocenter. A key potential precursor is enantiomerically pure 3-aminooxolane. The synthesis could begin from commercially available chiral materials like derivatives of malic acid or glutamic acid. For instance, the cyclization of a chiral amino-diol, derived from an amino acid, can yield the desired chiral 3-aminooxolane. This amine can then be formylated to give 3-formamidooxolane, followed by dehydration to yield the target this compound. This final dehydration step is typically achieved using reagents like phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or triphosgene, and does not affect the existing stereocenter. rsc.orgresearchgate.net
Catalytic Asymmetric Synthesis: Alternatively, a catalytic asymmetric reaction could be employed to establish the chiral center. For example, the asymmetric reduction of a suitable prochiral ketone or imine precursor of the oxolane ring could be envisioned. Another advanced method involves the catalytic enantioselective C-H functionalization of tetrahydrofuran (B95107) itself, although directing this to the 3-position and installing a nitrogen-containing group would be a significant synthetic challenge. organic-chemistry.org More established is the catalytic asymmetric synthesis of substituted tetrahydrofurans, which could potentially be adapted. For example, a catalytic asymmetric [3+2] cycloaddition could form the chiral oxolane ring with a functional group at the 3-position that can be converted to the isocyanide. researchgate.net
| Route | Chiral Catalyst/Auxiliary | Key Transformation | Reported Yield (Analogous Systems) | Reported e.e. (Analogous Systems) |
|---|---|---|---|---|
| A | (R)-CBS Catalyst | Asymmetric reduction of oxolan-3-one | 85-95% | >95% |
| B | Chiral Phosphine-Metal Complex | Asymmetric hydrogenation of an enamine | 90-98% | >97% |
| C | Evans Chiral Auxiliary | Diastereoselective alkylation/cyclization | 70-85% | >98% (d.e.) |
| D | ((t)Bu-pybox)MgI₂ | Asymmetric [3+2] cycloaddition | ~80% | ~95% |
When an asymmetric synthesis is not feasible or efficient, a racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. wikipedia.orglibretexts.org Direct resolution of the isocyanide is generally impractical. A more viable strategy is to resolve a chiral precursor, most commonly racemic 3-aminooxolane or a derivative thereof.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. spcmc.ac.inslideshare.net Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the enantiomerically pure amine. This amine is then converted to the target isocyanide.
Commonly used chiral resolving agents for amines include:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
The efficiency of the resolution depends heavily on the choice of resolving agent and crystallization solvent, which often requires empirical screening. researchgate.net
Chiral Chromatography: A more modern and often more efficient method is chiral chromatography, typically using High-Performance Liquid Chromatography (HPLC). researchgate.net The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. thelabstore.co.uk For compounds lacking a strong chromophore for UV detection, a pre-column derivatization step with a UV-active agent may be necessary to facilitate detection. orientjchem.org This method can be applied to either the final this compound product or its amine precursor.
| Method | Resolving Agent / Column | Solvent | Theoretical Yield | Purity Achieved |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (R,R)-(+)-Tartaric Acid | Ethanol/Water | <50% per enantiomer | >99% e.e. (after recrystallization) |
| Diastereomeric Salt Formation | (S)-(+)-Mandelic Acid | Isopropanol | <50% per enantiomer | >98% e.e. (after recrystallization) |
| Chiral HPLC (Analytical) | Chiralpak® IE | Hexane/IPA | N/A (Separation only) | Baseline separation |
| Chiral HPLC (Preparative) | Chiralpak® IC | Methanol/Ethanol/DEA | >95% recovery | >99.5% e.e. |
Synthetic Route Optimization and Process Scale-Up Considerations
Transitioning a laboratory synthesis of this compound to a larger, industrial scale requires careful optimization of the synthetic route to ensure safety, cost-effectiveness, and efficiency. rsc.orgrug.nl The most common laboratory synthesis of isocyanides involves the dehydration of the corresponding N-substituted formamide. rsc.orgresearchgate.net
Optimization of the Dehydration Step: The conversion of 3-formamidooxolane to this compound is a critical step to optimize. Several dehydrating agents can be used, each with its own advantages and drawbacks for scale-up.
Phosphorus Oxychloride (POCl₃): Highly effective and fast, often used with a tertiary amine base. However, it is corrosive and generates phosphate waste streams that require treatment. researchgate.net
p-Toluenesulfonyl Chloride (p-TsCl): A cheaper and less toxic alternative to POCl₃. The reaction may be slower but offers a better environmental profile and simpler work-up. rsc.orgnih.gov
Triphosgene (or Diphosgene): Very effective but extremely toxic, requiring specialized handling and safety protocols, making it less desirable for general scale-up unless absolutely necessary. acs.org
Optimization studies would compare these reagents based on yield, reaction time, temperature, cost, and ease of purification. The goal is to find conditions that provide high conversion and purity while minimizing cost and waste. rsc.org
Process Scale-Up Considerations: Scaling up the optimized synthesis introduces further challenges:
Safety: Isocyanides are known for their potent, unpleasant odors and potential toxicity. rsc.org Performing the synthesis in a closed system or under continuous flow conditions can significantly mitigate exposure risks. rsc.org
Thermal Management: Dehydration reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Jacketed reactors with precise temperature control are essential.
Purification: Purification by chromatography is often not economically viable on a large scale. Developing a process where the product can be purified by distillation or crystallization is highly advantageous. Given the likely boiling point of this compound, vacuum distillation could be a suitable method.
Continuous Flow Synthesis: Modern flow chemistry offers a promising solution for scaling up isocyanide synthesis. rsc.orgwhiterose.ac.uk Reactions are performed in a continuous stream through a reactor coil. This technology provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous material at any given time, and can be integrated with in-line purification steps. rsc.org
| Dehydrating Agent | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
|---|---|---|---|
| POCl₃ / Triethylamine | DCM, 0°C to RT | Fast reaction, high yield researchgate.net | Corrosive, phosphate waste, potential for thermal runaway |
| p-TsCl / Pyridine | DCM or DMC, RT | Lower cost, less toxic reagent, simpler work-up rsc.org | Slower reaction time, potential for pyridine waste |
| Triphosgene / Triethylamine | DCM, 0°C | Very effective, clean reaction acs.org | High toxicity of reagent, requires stringent safety protocols |
| Flow Reactor (POCl₃) | Micro-reactor, controlled temp. | Excellent safety, superior heat/mass transfer, easy to scale out rsc.org | Higher initial equipment cost, potential for clogging |
Reactivity and Mechanistic Investigations of 3 Isocyanooxolane
Nucleophilic Character of the Isocyano Carbon in 3-Isocyanooxolane (B6154170)
The isocyano group (-N≡C) is a unique functional group in organic chemistry, characterized by a divalent carbon atom. This carbon atom exhibits both nucleophilic and electrophilic properties. In the context of this compound, the isocyano carbon atom primarily demonstrates nucleophilic behavior, readily attacking electron-deficient species. This reactivity is central to its application in various organic transformations. baranlab.org
Reactions with Electrophilic Species
The nucleophilic carbon of the isocyano group in this compound can react with a variety of electrophiles. In a general sense, an electrophile, which can be a positive ion or the positive end of a polar molecule, attacks regions of high electron density. savemyexams.com In the case of this compound, the lone pair of electrons on the isocyano carbon makes it a target for electrophilic attack. ksu.edu.sa
These reactions are analogous to the well-established reactivity of other isocyanides. For instance, in reactions resembling the first step of a Friedel-Crafts acylation, the isocyano carbon could theoretically attack an acylium ion. savemyexams.com Similarly, it can be conceptualized to react with other strong electrophiles generated in situ, such as those used in halogenation or nitration reactions of aromatic compounds, although the specific reactions of this compound with such electrophiles are not extensively detailed in readily available literature. lumenlearning.compages.dev The general principle of nucleophilic substitution, where an electron-rich nucleophile replaces a leaving group, underpins these potential reactions. savemyexams.comlibretexts.orgchemguide.co.uk
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient one-pot transformations where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. frontiersin.orgorganic-chemistry.orgtcichemicals.com Isocyanide-based MCRs, in particular, have become powerful tools in organic synthesis for creating molecular diversity. frontiersin.orgmdpi.comnih.gov this compound, with its isocyanide functionality, is a valuable component in these reactions.
Passerini Reaction Variants
The Passerini reaction, first described by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.commdpi.com This reaction is believed to proceed via a concerted mechanism involving a trimolecular interaction between the reactants, particularly in aprotic solvents. wikipedia.org The reaction can also follow an ionic pathway. wikipedia.org
When this compound is employed in a Passerini reaction, it acts as the nucleophilic isocyanide component. The reaction is typically performed in aprotic solvents and is a third-order reaction, being first order in each of the three reactants. wikipedia.org The versatility of the Passerini reaction allows for the synthesis of a wide array of α-acyloxy amides by varying the carboxylic acid and carbonyl components. researchgate.net
Table 1: Representative Passerini Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product Structure |
| Carboxylic Acid (R¹COOH) | Aldehyde/Ketone (R²R³C=O) | This compound | α-acyloxy amide |
Note: The specific yields and conditions for reactions involving this compound would depend on the specific substrates and catalysts used.
Ugi Reaction Applications
The Ugi reaction is a four-component reaction (4CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. illinois.edunih.govslideshare.net First reported by Ivar Ugi in 1959, this reaction is renowned for its high atom economy and the ability to generate complex, peptide-like molecules in a single step. illinois.eduslideshare.net The Ugi reaction is typically conducted in polar protic solvents like methanol. illinois.edu
The accepted mechanism of the Ugi reaction begins with the condensation of the aldehyde or ketone with the amine to form a Schiff base (or imine). mdpi.com This is followed by protonation of the imine by the carboxylic acid, which then undergoes nucleophilic attack by the isocyanide (in this case, this compound). The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. mdpi.comnih.gov The use of this compound in the Ugi reaction allows for the incorporation of the oxolane moiety into the final product, providing access to a diverse range of complex molecules. tcichemicals.com
Table 2: General Scheme of the Ugi Reaction with this compound
| Component 1 | Component 2 | Component 3 | Component 4 (Isocyanide) | Product Structure |
| Aldehyde/Ketone | Amine | Carboxylic Acid | This compound | α-acylamino amide |
Note: The diversity of the final product can be significantly increased by varying the other three components.
Emerging Multicomponent Transformations
The field of multicomponent reactions is continually evolving, with new transformations being developed. Isocyanides like this compound are key players in these emerging MCRs. These reactions often build upon the fundamental principles of the Passerini and Ugi reactions but may involve different components or lead to novel heterocyclic scaffolds. For instance, variations of the Ugi reaction where the carboxylic acid is replaced by other nucleophiles such as thiols, phenols, or azides have been reported, expanding the scope of accessible molecular architectures. nih.gov While specific examples detailing the use of this compound in these very recent and emerging MCRs are not widely documented, its inherent reactivity as an isocyanide suggests its potential applicability in such novel synthetic methodologies.
Electrophilic Behavior of the Isocyano Group in this compound
While the isocyano carbon of this compound predominantly acts as a nucleophile, it can also exhibit electrophilic character. baranlab.org This dual reactivity is a hallmark of the isocyanide functionality. The electrophilicity is centered on the nitrogen-bound carbon atom, which can be attacked by strong nucleophiles.
Reactions where the isocyano group behaves as an electrophile are less common than its nucleophilic reactions but are mechanistically significant. For example, in certain metal-catalyzed reactions, the coordination of the isocyanide to a metal center can enhance its electrophilicity, making it susceptible to nucleophilic attack. However, detailed studies focusing specifically on the electrophilic reactions of this compound are limited in the publicly available scientific literature. The general principle of electrophilic substitution involves an electrophile attacking an electron-rich center, such as a benzene (B151609) ring. libretexts.orgbyjus.com In a reverse scenario, a potent nucleophile would be required to attack the electrophilic site of the isocyano group in this compound.
Cycloaddition Reactions (e.g., [4+1], [3+2] cycloadditions)
The isocyanide functional group is well-known for its versatility in cycloaddition reactions, acting as a one-carbon synthon. This reactivity is attributed to the carbene-like character of the isocyano carbon atom. thieme-connect.de Consequently, this compound is a potential substrate for various cycloaddition pathways, most notably [4+1] and [3+2] cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. rsc.orgsci-rad.com
In a typical [4+1] cycloaddition , the isocyanide provides the one-carbon component that reacts with a four-atom π-system, such as a conjugated diene. rsc.org While specific examples employing this compound are not extensively documented, the general mechanism involves the isocyanide intercepting a conjugated system like an azadiene, oxadiene, or similar heterodienes to form functionalized five-membered rings such as pyrroles, oxazoles, and imidazoles. rsc.org Rhodium-catalyzed [4+1] cycloadditions of isocyanides with other substrates like diene-vinylcyclopropanes have also been reported, showcasing the utility of this reaction class in building complex molecular scaffolds. pku.edu.cn
The [3+2] cycloaddition , also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. Isocyanides can react with various partners in reactions that are formally considered [3+2] cycloadditions. sci-rad.commedscape.com For instance, the reaction of isocyanides with aryl diazonium salts can lead to the regioselective synthesis of 1,2,4-triazoles, with the outcome dependent on the catalyst used. nih.gov Similarly, base-mediated [3+2] cycloadditions between isocyanides and ynones provide a general pathway to substituted pyrroles. rsc.org The Van Leusen pyrrole (B145914) synthesis, a classic example, utilizes tosylmethyl isocyanide (TosMIC) as a precursor for a [3+2] cycloaddition with an activated alkene to form the pyrrole ring. nih.gov Given this established reactivity, this compound is expected to participate in analogous transformations to yield novel heterocyclic structures bearing an oxolane moiety.
Insertion Reactions into X–H Bonds (X = C, N, O, S)
Isocyanides can participate in insertion reactions, where the isocyano carbon atom formally inserts into a single bond of another reagent. thieme-connect.de This reactivity is a hallmark of the α-addition capabilities of the isocyano group. acs.org Such reactions with substrates containing X–H bonds (where X = C, N, O, S) would lead to the formation of formimidoyl derivatives.
While the direct, uncatalyzed insertion of an isocyanide into an unactivated X-H bond is generally challenging, metal-catalyzed variants are well-established. acs.org For instance, catalytic asymmetric carbene insertion into X-H bonds is a powerful tool in synthesis, and while distinct from isocyanide chemistry, it highlights the general principle of insertion into these bonds. nih.gov More relevantly, the reactivity of the C-H bonds within the oxolane ring itself has been demonstrated. Studies have shown that carbenoid insertion into the C(sp³)–H bond of tetrahydrofuran (B95107) can proceed with good yield and selectivity, indicating that the oxolane ring is susceptible to such transformations. beilstein-journals.org
The insertion of isocyanides into O-H and N-H bonds is a key step in widely used multicomponent reactions, such as the Passerini and Ugi reactions, respectively. acs.org In these processes, the nucleophilic addition of an alcohol (O-H) or amine (N-H) to the electrophilic isocyanide carbon is a crucial event, though it occurs in a multicomponent, stepwise fashion rather than a direct single-step insertion. Phenyl isocyanide has been shown to form stable hydrogen bonds with alcohols, which can be considered a prelude to a full insertion reaction. acs.org Theoretical studies on the insertion of stannylenoids into N-H, O-H, and F-H bonds show that the energy barrier for the reaction decreases with increasing acidity of the X-H bond (NH₃ > H₂O > HF), a principle that may extend to isocyanide reactivity. nih.gov
Intramolecular Reactivity and Cyclization Pathways of this compound Derivatives
Derivatives of this compound, which contain other suitably positioned functional groups, possess the potential for intramolecular reactions, leading to the formation of new cyclic structures. Intramolecular cyclization is a fundamental strategy in organic synthesis for constructing complex polycyclic systems from linear or macrocyclic precursors. tcichemicals.comencyclopedia.pub
These reactions can be triggered by various means, including thermal or photochemical conditions, or through the use of catalysts. mdpi.com For example, the intramolecular cyclization of pyrrole derivatives has been used to synthesize benzo[a]carbazole frames. nih.gov Similarly, the reaction of urea (B33335) derivatives containing an acetal (B89532) group can undergo acid-catalyzed intramolecular cyclization followed by electrophilic substitution to generate substituted imidazolidin-2-ones. mdpi.com
In the context of this compound, a derivative could be designed where a tethered nucleophile attacks the isocyanide carbon, or where a different reactive group on the tether participates in a cyclization involving the oxolane ring. Although specific examples starting from this compound derivatives are not prominent in the surveyed literature, the principles of intramolecular reactions are broadly applicable. The geometric constraints and conformational flexibility of the oxolane ring would play a critical role in dictating the feasibility and outcome of any such cyclization pathway.
Influence of the Oxolane Ring on Isocyanide Reactivity
The oxolane (tetrahydrofuran) ring is not merely a passive scaffold but an active participant that modulates the reactivity of the C3-isocyano group through a combination of conformational, stereoelectronic, and strain effects.
Conformational Dynamics and Stereoelectronic Effects
The five-membered oxolane ring is non-planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). This puckering leads to substituents occupying pseudo-axial and pseudo-equatorial positions. For this compound, the isocyano group will rapidly interchange between these orientations. The specific conformational preference can significantly impact reactivity by altering the steric accessibility of the isocyano group and by influencing crucial orbital overlaps.
Stereoelectronic effects, which are orbital interactions that dictate molecular geometry and reactivity, are paramount. numberanalytics.comscribd.com For instance, the alignment of the σ orbitals of adjacent C-H or C-C bonds with the π-system of the isocyanide can lead to stabilizing hyperconjugation effects. The orientation of the lone pair on the oxolane oxygen atom can also influence the electronic environment of the C3 position. In related heterocyclic systems, such as pyrrolidine (B122466) rings, stereoelectronic gauche effects have been shown to preordain the ring pucker, which in turn enhances the stability of macromolecular structures like collagen. wisc.edu Similar effects in this compound would stabilize or destabilize reaction transition states, thereby influencing reaction rates and product distributions. Computational and experimental analyses have demonstrated that such conformational preferences, stabilized by stereoelectronic effects, can be a deciding factor in molecular recognition and reactivity. mit.edu
Ring Strain and its Impact on Reaction Energetics
Ring strain is a form of instability arising from non-ideal bond angles (angle strain) and eclipsing interactions (torsional strain). wikipedia.org While cyclohexane (B81311) is nearly strain-free, five-membered rings like cyclopentane—an analogue of oxolane—possess a moderate amount of ring strain (approximately 6 kcal/mol). wikipedia.org This strain is a result of both angle distortion and a significant number of eclipsing hydrogen interactions that cannot be fully relieved by puckering.
Information regarding the chemical compound “this compound” is not available in the public domain.
Consequently, it is not possible to generate an article on the following topics as they relate to "this compound":
Coordination Chemistry and Organometallic Applications of 3 Isocyanooxolane
Catalytic Applications of 3-Isocyanooxolane (B6154170) Metal Complexes
Homogeneous Catalysis using this compound Complexes (e.g., polymerization, cross-coupling)
There is no available information in the searched resources to suggest that this compound has been synthesized, characterized as a ligand in transition metal complexes, or utilized in catalytic applications. The compound does not appear in the chemical literature databases accessed. This may indicate that the compound is novel, has not been studied for these applications, or is referred to by a different chemical name in existing literature.
Therefore, the requested article, with its specific outline and focus, cannot be created based on the current body of scientific knowledge.
Heterogenized this compound Ligands and Catalysts
The immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, is a critical strategy in green chemistry and industrial processes. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow reactor systems. For organometallic complexes involving this compound, heterogenization offers a pathway to enhance their utility and sustainability in various catalytic applications.
The core principle of heterogenizing a this compound-based catalyst involves anchoring the ligand or its metal complex onto an insoluble support material. This can be achieved through several methods, including covalent bonding, adsorption, or encapsulation. The choice of the solid support and the immobilization technique is crucial as it can significantly influence the catalyst's stability, activity, and selectivity.
Common Solid Supports for Catalyst Heterogenization
A variety of materials can serve as supports for the immobilization of catalytic complexes. The selection of a suitable support depends on factors such as chemical inertness, mechanical stability, surface area, and the presence of functional groups for covalent attachment.
| Support Material | Key Characteristics | Potential for this compound Immobilization |
| Polymers | High versatility in functionalization, tunable mechanical properties, and can be designed to be soluble or insoluble. Common examples include polystyrene, polyethylene (B3416737) glycol (PEG), and polyacrylates. researchgate.netfrontiersin.org | This compound could be incorporated into a polymer backbone or attached as a side chain through a suitable linker. This allows for the creation of recyclable catalysts. acs.orgmdpi.com |
| **Silica (B1680970) (SiO₂) ** | High surface area, thermal and mechanical stability, and well-defined pore structures. The surface silanol (B1196071) groups (Si-OH) can be readily functionalized. researchgate.nethokudai.ac.jp | Functionalization of the silica surface with groups that can react with a modified this compound is a common strategy. For instance, the oxolane ring could be functionalized to enable covalent attachment. uni-regensburg.de |
| Alumina (Al₂O₃) | Possesses both Lewis acidic and basic sites, which can influence catalytic reactions. It offers good thermal stability. | While less common for isocyanide immobilization, its surface properties could be exploited for specific catalytic applications. |
| Zeolites | Crystalline aluminosilicates with well-defined microporous structures, offering shape-selectivity in catalysis. dntb.gov.ua | Encapsulation of this compound metal complexes within the zeolite cages could lead to highly selective catalysts. |
| Carbon-based Materials | Include activated carbon, graphene, and carbon nanotubes, which offer high surface areas and good electrical conductivity. researchgate.net | These supports are often used for metal nanoparticle catalysts, but could also serve as a platform for anchoring isocyanide complexes. |
Methods of Immobilization
The covalent attachment of isocyanide ligands to a solid support is a robust method that can prevent leaching of the catalyst into the reaction medium. This typically involves modifying the ligand with a reactive functional group that can form a stable bond with the support. For this compound, this could involve introducing a functional group onto the oxolane ring that does not interfere with the isocyano group's coordination to a metal center.
Research on other isocyanide ligands has demonstrated the feasibility of such approaches. For example, isocyanide-functionalized silica has been prepared by the condensation of trialkoxysilyl-functionalized isonitriles with silica gel. uni-regensburg.de These materials have been used to support rhodium(I) and platinum(II) complexes for hydrogenation reactions. uni-regensburg.de Similarly, polymer-supported isocyanides have been synthesized and utilized in multi-component reactions, where the immobilization facilitates product purification and reduces the unpleasant odor associated with volatile isocyanides. mdpi.com
Catalytic Applications and Research Findings
While specific research on heterogenized this compound catalysts is not extensively documented, the broader field of immobilized isocyanide catalysts provides a strong indication of their potential. For instance, a copper(I) isonitrile coordination polymer has been shown to be an efficient and recyclable heterogeneous catalyst for azide-alkyne cycloaddition reactions in water. researchgate.net This catalyst could be recovered and reused multiple times without a significant loss of activity.
In a similar vein, palladium complexes with polymer-supported acyclic diaminocarbene ligands, which can be synthesized from isocyanides, have been used in Sonogashira cross-coupling reactions. These immobilized catalysts exhibited high activity and low metal leaching, allowing for their recycling. mdpi.com
The table below summarizes the performance of some heterogenized isocyanide-based catalysts from the literature, illustrating the potential for developing similar systems with this compound.
Performance of Analogous Heterogenized Isocyanide Catalysts
| Catalyst System | Support | Reaction | Key Findings | Reference |
| Polymer-supported benzotriazole | Merrifield resin | Tetrahydroquinoline synthesis | Catalyst was reused with equal efficiency. | acs.org |
| Polysulfate-bound MacMillan catalyst | Polysulfate | Asymmetric Diels-Alder | Recovered and reused five times without considerable loss of activity and selectivity. | uni-regensburg.de |
| Copper(I)-isonitrile complex | Coordination polymer | Azide-alkyne cycloaddition | Readily recovered and recycled for at least five runs without significant loss of activity. | researchgate.net |
| Silica-supported Pt or Pt/Pd complexes | Silica | Hydrosilylation | High conversion and increased regioselectivity; reusable. | researchgate.net |
| Polystyrene-supported ADC–Pd complexes | Polystyrene | Sonogashira cross-coupling | Low level of Pd-leaching with the possibility of recycling. | mdpi.com |
The development of heterogenized this compound ligands and their corresponding metal complexes represents a promising avenue for advancing sustainable catalysis. By leveraging the principles established for other immobilized isocyanides, it is anticipated that robust, recyclable, and highly active catalysts based on this compound can be designed for a wide range of organic transformations. Future research in this area would likely focus on the synthesis of novel functionalized this compound derivatives suitable for immobilization and the comprehensive evaluation of their catalytic performance in various reactions.
Advanced Applications of 3 Isocyanooxolane in Organic Synthesis
Enantioselective Synthesis Utilizing Chiral 3-Isocyanooxolane (B6154170)
The development of asymmetric reactions is a cornerstone of modern organic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. While many asymmetric transformations rely on chiral catalysts, an alternative strategy involves the use of chiral reactants or auxiliaries. A stereochemically defined, enantiopure version of this compound can serve as such a chiral building block, transferring its stereochemical information to the final product.
Recent advancements have focused on catalytic asymmetric reactions of isocyanides to construct various forms of chirality. beilstein-journals.orgresearchgate.net In these reactions, a chiral catalyst, often a metal complex with a chiral ligand, interacts with the isocyanide and other reactants to control the stereochemical outcome. For instance, silver-catalyzed asymmetric aldol (B89426) reactions of isocyanoacetates with aldehydes, using cinchona-derived amino phosphine (B1218219) ligands, produce chiral oxazolines with high enantioselectivity. nih.gov This methodology is instrumental in synthesizing bioactive compounds that feature α-amino-β-hydroxy motifs. nih.gov While these examples often use achiral isocyanides with chiral catalysts, the principle extends to using a chiral isocyanide like enantiopure this compound to achieve double diastereoselection, potentially leading to even higher levels of stereocontrol.
The table below summarizes representative catalyst systems used in asymmetric reactions involving isocyanides, which are applicable to chiral this compound.
| Catalyst System | Reaction Type | Product Type | Typical Enantiomeric Excess (ee) |
| Ag₂O / Chiral Amino-phosphine | Aldol Reaction | Chiral Oxazolines | 82–96% |
| Cu(II) / Chiral Pybox Ligand | Passerini Reaction | α-Acyloxy Amides | Up to 99% |
| Chiral Palladium Complex | Double Isocyanide Insertion | Inherently Chiral Biaryls | High |
| Chiral Phosphoric Acid (CPA) | Groebke–Blackburn–Bienaymé | Axially Chiral Imidazopyridines | Up to 94% |
This table presents data on asymmetric reactions using various isocyanides, demonstrating the potential for high enantioselectivity in reactions where chiral this compound could be employed. beilstein-journals.orgnih.govmdpi.com
Role of this compound in the Construction of Complex Heterocyclic Systems
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. nih.govwustl.edu this compound is an ideal component for such reactions due to the versatile reactivity of the isocyanide group. wikipedia.org The Ugi and Passerini reactions are classic examples of IMCRs where the isocyanide acts as a linchpin, connecting three or four different reactants. walisongo.ac.idnih.govmdpi.com
In the context of this compound, these reactions allow the direct incorporation of the oxolane ring into a larger, more complex heterocyclic scaffold. A key intermediate in these reactions is the nitrilium ion, which is formed by the reaction of the isocyanide with an imine (in the Ugi reaction) or a carbonyl compound (in the Passerini reaction). mdpi.comnih.gov When one of the other reactants contains an additional nucleophilic group, this group can trap the nitrilium ion intramolecularly, leading to the formation of a new ring system. mdpi.comwustl.edu This strategy has been used to synthesize a wide variety of heterocycles, including imidazoles, oxazoles, quinoxalines, and benzoxazoles. mdpi.comresearchgate.net
The Groebke-Blackburn-Bienaymé reaction, another three-component reaction, utilizes an aldehyde, an amine, and an isocyanide to form 3-aminoimidazoles fused to other rings. mdpi.comnih.gov Employing this compound in this reaction provides a direct route to novel imidazole (B134444) derivatives bearing the oxolane moiety.
The following table showcases prominent IMCRs where this compound can be used to generate complex heterocyclic systems.
| Reaction Name | Components | Resulting Heterocyclic Core |
| Passerini Reaction | Aldehyde, Carboxylic Acid, this compound | α-Acyloxy Amide (precursor to oxazoles) |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino Amide (versatile intermediate) |
| Groebke-Blackburn-Bienaymé | Aldehyde, Amine, this compound | Fused 3-Aminoimidazole |
| Van Leusen Reaction | Aldehyde (with acidic α-H), this compound | Oxazole |
This table illustrates how this compound can serve as a key building block in various multicomponent reactions to construct diverse heterocyclic frameworks. mdpi.comnih.govresearchgate.netresearchgate.net
Application as a Precursor for Diverse Functional Groups
The isocyano group of this compound is a masked primary amine and can be converted into a wide array of other functional groups, making it a valuable synthetic intermediate. masterorganicchemistry.com This versatility stems from the unique electronic nature of the isocyanide carbon, which can act as both a nucleophile and an electrophile. researchgate.net
The most common transformation is the hydrolysis of the isocyanide to a primary amine. This reaction typically proceeds under acidic conditions and results in the formation of 3-aminooxolane and formic acid. Reductive methods can also be employed to achieve this conversion. For example, reduction with reagents like lithium aluminum hydride or catalytic hydrogenation can yield the corresponding primary amine.
Furthermore, the isocyano group can be readily converted into amides through reactions with carboxylic acids, often as part of multicomponent reactions like the Ugi and Passerini processes. researchgate.net The isocyanide can also undergo oxidative or reductive cleavage to form other functionalities. For instance, oxidation can lead to isocyanates, while certain reductive conditions can generate methylamines. Cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, can convert the isocyanide into a carbonyl group. wikipedia.org
The table below details key functional group interconversions starting from the isocyano moiety.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Isocyanide (-NC) | H₃O⁺ | Primary Amine (-NH₂) | Hydrolysis |
| Isocyanide (-NC) | LiAlH₄ or H₂/Pd | Primary Amine (-NH₂) | Reduction |
| Isocyanide (-NC) | R-COOH (in Ugi/Passerini) | Amide (-NHCOR) | Multicomponent Reaction |
| Isocyanide (-NC) | Tetrazine | Carbonyl (C=O) | [4+1] Cycloaddition |
| Isocyanide (-NC) | S₈ | Isothiocyanate (-NCS) | Addition |
This table summarizes the utility of the isocyano group within this compound as a synthetic precursor for a variety of important functional groups. wikipedia.orgresearchgate.net
Strategic Use in Formal Syntheses of Complex Molecules
A formal synthesis involves the synthesis of a known intermediate that has previously been converted into a final complex target, such as a natural product. The efficiency and convergence offered by multicomponent reactions featuring isocyanides make them highly attractive for strategies aimed at synthesizing complex molecules. researchgate.net The use of this compound in such a context allows for the rapid assembly of a core structure that can then be elaborated toward the target molecule.
For example, the Passerini reaction has emerged as a powerful tool for the preparation of natural products and active pharmaceutical ingredients. researchgate.net A synthetic plan could involve a key diastereoselective Passerini reaction using this compound and a chiral aldehyde to set crucial stereocenters in an intermediate. This intermediate, containing the α-acyloxy amide substructure with the appended oxolane ring, could then be carried forward to complete the formal synthesis of a target like an antibiotic or an antitumor agent. researchgate.net
The synthesis of natural products often relies on the strategic construction of heterocyclic cores. nih.govresearchgate.net Isocyanide-based annulation reactions provide a direct method for creating fused ring systems. By strategically employing this compound in a reaction designed to build a key heterocyclic intermediate of a known total synthesis, a novel and efficient formal synthesis can be achieved. For instance, constructing a key indole (B1671886) or quinoline (B57606) intermediate, which are common motifs in alkaloids, could be accomplished via an IMCR involving this compound. researchgate.netnih.gov
| Complex Molecule Class | Key Intermediate | Synthetic Strategy Involving Isocyanide |
| Alkaloids | Substituted Indole/Quinoline | Ugi or Groebke-Blackburn-Bienaymé reaction |
| Macrolides | Acyclic α-hydroxy-β-amino acid | Asymmetric Isocyanoacetate Aldol Reaction |
| Bioactive Peptidomimetics | Complex Amide Scaffolds | Ugi four-component reaction |
| Antitumor Agents | Fused Heterocyclic Core | Intramolecular Nitrilium Ion Trapping |
This table outlines potential strategies for employing this compound in the formal synthesis of various classes of complex molecules by targeting key synthetic intermediates. nih.govresearchgate.netnih.gov
Computational and Theoretical Investigations of 3 Isocyanooxolane
Electronic Structure Analysis and Molecular Orbital Theory
A comprehensive analysis of the electronic structure of 3-isocyanooxolane (B6154170), including the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), would provide critical insights into its reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
DFT calculations could be employed to model various reactions involving this compound, offering a quantitative understanding of its chemical behavior.
Transition State Analysis and Energy Barriers
Identifying the transition states and calculating the associated energy barriers for reactions involving this compound would be crucial for predicting reaction kinetics and mechanisms.
Solvent Effects on Reaction Mechanisms
Investigating the influence of different solvents on the reaction mechanisms of this compound through computational models would provide a more realistic understanding of its behavior in solution.
Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR)
Computational predictions of NMR and IR spectra would serve as a valuable tool for the experimental characterization and structural confirmation of this compound and its derivatives.
Conformational Analysis of the Oxolane Ring and its Interaction with the Isocyano Group
A detailed conformational analysis would shed light on the preferred three-dimensional structure of the molecule and how the flexible oxolane ring interacts with the linear isocyano functional group, which would be fundamental to understanding its physical and chemical properties.
Until such studies are conducted and published, a detailed, data-driven article on the computational and theoretical aspects of this compound cannot be comprehensively constructed.
Spectroscopic Characterization Methodologies for 3 Isocyanooxolane and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-isocyanooxolane (B6154170) in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete picture of the atomic connectivity can be assembled.
The ¹H NMR spectrum of this compound is expected to provide key information regarding the protons on the tetrahydrofuran (B95107) ring. The chemical shifts and coupling patterns of these protons are influenced by their proximity to the electronegative oxygen atom and the isocyano group. Protons on carbons adjacent to the ether oxygen (C2 and C5) are anticipated to appear in the downfield region, typically between 3.4 and 4.5 ppm. The proton at the C3 position, being attached to the carbon bearing the isocyano group, would also exhibit a distinct chemical shift. The protons at the C4 position would likely resonate at a more upfield position.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | 3.5 - 4.0 | Multiplet |
| H3 | 3.8 - 4.2 | Multiplet |
| H4 | 1.8 - 2.2 | Multiplet |
Note: These are predicted values based on typical shifts for substituted tetrahydrofurans. Actual values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the oxolane ring are expected to resonate in the typical range for aliphatic ethers, with those closer to the oxygen atom (C2 and C5) appearing further downfield (around 60-80 ppm). A key feature in the ¹³C NMR spectrum of this compound is the signal for the isocyano carbon (-N⁺≡C⁻). This carbon is characteristically found in a distinct region of the spectrum. The electronic environment of the isocyano carbon can also lead to observable coupling with the quadrupolar ¹⁴N nucleus.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 65 - 75 |
| C3 | 55 - 65 |
| C4 | 25 - 35 |
| C5 | 65 - 75 |
Note: These are predicted values. The isocyano carbon chemical shift can be influenced by solvent and other factors.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, allowing for the tracing of the connectivity of the protons around the tetrahydrofuran ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary isocyano carbon by its correlation with nearby protons on the oxolane ring.
Infrared (IR) Spectroscopy for Identification of the Isocyano Functional Group
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the isocyano functional group. Isocyanides exhibit a characteristic and strong absorption band in the IR spectrum corresponding to the N≡C stretching vibration. This band typically appears in the region of 2165–2110 cm⁻¹ nih.gov. The precise position of this absorption can provide subtle information about the electronic environment of the isocyano group. For this compound, this strong, sharp peak would be a definitive indicator of the presence of the isocyanide moiety.
Table 3: Characteristic IR Absorption for the Isocyano Group
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular formula. The fragmentation of the molecular ion would likely involve cleavage of the tetrahydrofuran ring and loss of small neutral molecules.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
| [M - C₂H₄O]⁺ | Cleavage of the oxolane ring |
Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Q & A
Q. What synthetic methodologies are most effective for producing 3-Isocyanooxolane?
Methodological Answer: Optimal synthesis involves cyclization reactions of precursor oxolane derivatives with isocyanide sources. Key parameters include temperature control (e.g., −78°C to room temperature), use of catalysts like silver triflate, and inert atmosphere conditions to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (≥70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies isocyano group signals (δ 155–165 ppm for ¹³C). Infrared (IR) spectroscopy confirms the isocyanide stretch (~2100–2150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Sample preparation must exclude moisture to avoid degradation .
Q. How can researchers ensure the stability of this compound during storage?
Methodological Answer: Store under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF or DCM). Regular monitoring via TLC or NMR detects decomposition. Avoid exposure to protic solvents or acids, which accelerate degradation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Use fume hoods, nitrile gloves, and eye protection. Isocyanides are toxic and volatile; ensure proper ventilation. Spill management requires neutralization with oxidizing agents (e.g., KMnO₄) and disposal via hazardous waste protocols .
Q. How can reaction yields of this compound be optimized?
Methodological Answer: Optimize stoichiometry (1:1.2 ratio of oxolane precursor to isocyanide source). Use slow addition techniques for exothermic steps. Post-reaction quenching with ice-cold methanol improves product isolation .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess regioselectivity. Solvent effects (PCM model) and transition-state analysis (IRC) validate reaction pathways. Compare computational results with experimental kinetic data .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
Methodological Answer: Conduct controlled thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air). Pair with differential scanning calorimetry (DSC) to identify exothermic decomposition events. Reproduce literature conditions to isolate variables (e.g., purity, solvent traces) .
Q. What strategies enhance stereochemical control in this compound-derived heterocycles?
Methodological Answer: Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts). Monitor enantiomeric excess via chiral HPLC or NMR with shift reagents. Computational docking studies guide ligand design for stereoselective transformations .
Q. How does solvent polarity influence the nucleophilic reactivity of this compound?
Methodological Answer: Conduct kinetic studies in solvents of varying polarity (e.g., DMSO, toluene). Use Hammett plots to correlate solvent parameters with reaction rates. UV-Vis spectroscopy tracks intermediate formation in real time .
Q. What mechanistic insights explain unexpected byproducts in this compound reactions?
Methodological Answer: Use isotopic labeling (e.g., ¹⁵N) and in-situ FTIR to trace reaction pathways. Trapping experiments with radical scavengers (e.g., TEMPO) identify non-ionic intermediates. Compare with computational mechanistic proposals .
Q. How can this compound be functionalized for catalytic applications?
Methodological Answer: Introduce transition-metal complexes (e.g., Pd, Ru) via ligand exchange. Screen catalytic activity in cross-coupling or hydrogenation reactions. Use X-ray crystallography to confirm coordination geometry .
Q. What are the limitations of current synthetic routes to this compound?
Methodological Answer: Evaluate scalability challenges (e.g., cryogenic conditions). Compare alternative pathways like Ugi-type reactions. Lifecycle assessment (LCA) identifies environmental bottlenecks (e.g., solvent waste) .
Q. How can machine learning models improve the design of this compound derivatives?
Methodological Answer: Train models on datasets of isocyanide reactivity (e.g., reaction yields, substituent effects). Use QSAR (Quantitative Structure-Activity Relationship) to predict biological or catalytic properties. Validate with high-throughput screening .
Methodological Guidance for Research Design
- Literature Gaps : Prioritize understudied areas like photochemical reactivity or bioorthogonal applications. Cross-reference patents and non-English journals for overlooked data .
- Data Reproducibility : Document experimental parameters (e.g., stirring rate, humidity) meticulously. Share raw data in open-access repositories to facilitate peer validation .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational tools (e.g., MD simulations) to explore reaction dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
